2-Methoxy-2-phenylpropanoic acid
Overview
Description
2-Methoxy-2-phenylpropanoic acid is a compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a powder at room temperature .
Molecular Structure Analysis
The compound has a molecular weight of 180.20, an exact mass of 180.078644241 g/mol, and a topological polar surface area of 46.5 Ų . It has one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds .Physical And Chemical Properties Analysis
2-Methoxy-2-phenylpropanoic acid is a powder at room temperature with a melting point of 35-40°C . It has a molecular weight of 180.20, an exact mass of 180.078644241 g/mol, and a topological polar surface area of 46.5 Ų .Scientific Research Applications
Synthesis and Structural Analysis
General Synthesis : 2-Methoxy-2-phenylpropanoic acid has been synthesized through a two-step process involving epoxidation and subsequent oxidation. This process is significant for the production of various 2-alkoxy-2-phenylpropanoic acids, contributing to the understanding of their structural and chemical properties (Monk et al., 2008).
Crystallographic Characterization : The compound has been characterized crystallographically, highlighting its use as a chiral derivatizing agent. This aspect is crucial for understanding the stereochemical properties of various compounds (Savich & Tanski, 2020).
Chemical Reactions and Derivatives
Oxidation Reactions : 2-Methoxy-2-phenylpropanoic acid has been involved in studies of oxidation reactions with lead tetraacetate and manganic acetate. These studies contribute to the broader understanding of the chemical reactivity of phenylpropanoids (Kurosawa & Higuchi, 1972).
Therapeutic and Nutraceutical Applications : This compound is recognized for its range of biologically useful properties. It has been tested for various therapeutic and nutraceutical applications, highlighting its potential in treating chronic diseases (Płowuszyńska & Gliszczyńska, 2021).
Pharmacokinetics and Drug Development
GPR40 Agonist Research : In drug development, derivatives of 2-Methoxy-2-phenylpropanoic acid have been explored as agonists for the GPR40 receptor, an important target in diabetes treatment. This research is crucial for developing new antidiabetic drugs (Negoro et al., 2012).
Role in Enantioselective Hydrogenation : The compound has been studied in the context of enantioselective hydrogenation, a process important for producing specific drug enantiomers. This research contributes to the field of asymmetric catalysis in pharmaceutical synthesis (Toukoniitty et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(13-2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVVKQANLPHXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322790, DTXSID20875994 | |
Record name | 2-methoxy-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60322790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPIONICACID2METHOXY2PHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-phenylpropanoic acid | |
CAS RN |
7472-67-5 | |
Record name | NSC402043 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methoxy-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60322790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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